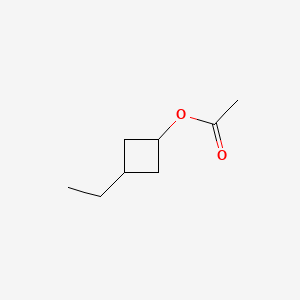![molecular formula C14H22N2O2S B8644213 [1-(2-Phenylethylsulfonyl)piperidin-4-yl]methanamine](/img/structure/B8644213.png)
[1-(2-Phenylethylsulfonyl)piperidin-4-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2-Phenylethylsulfonyl)piperidin-4-yl]methanamine is a chemical compound with a complex structure that includes a piperidine ring substituted with a phenyl-ethanesulfonyl group and a methylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Análisis De Reacciones Químicas
Types of Reactions
[1-(2-Phenylethylsulfonyl)piperidin-4-yl]methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and solvent, vary depending on the specific reaction being carried out.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
[1-(2-Phenylethylsulfonyl)piperidin-4-yl]methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [1-(2-Phenylethylsulfonyl)piperidin-4-yl]methanamine involves its interaction with specific molecular targets and pathways. The phenyl-ethanesulfonyl group is known to interact with various enzymes and receptors, potentially modulating their activity. The piperidine ring and methylamine group may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity .
Comparación Con Compuestos Similares
[1-(2-Phenylethylsulfonyl)piperidin-4-yl]methanamine can be compared with other similar compounds, such as:
N-[5-(ethanesulfonyl)-2-methoxyphenyl]-5-[3-(2-pyridinyl)phenyl]-1,3-oxazol-2-amine: This compound has a similar sulfonyl group but differs in its overall structure and biological activity.
Cerdulatinib: Another compound with a sulfonyl group, used in clinical research for its potential therapeutic effects.
Propiedades
Fórmula molecular |
C14H22N2O2S |
|---|---|
Peso molecular |
282.40 g/mol |
Nombre IUPAC |
[1-(2-phenylethylsulfonyl)piperidin-4-yl]methanamine |
InChI |
InChI=1S/C14H22N2O2S/c15-12-14-6-9-16(10-7-14)19(17,18)11-8-13-4-2-1-3-5-13/h1-5,14H,6-12,15H2 |
Clave InChI |
KLPGAGFVEHPRGC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CN)S(=O)(=O)CCC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-[3-(1H-indol-3-yl)propanamido]benzoate](/img/structure/B8644165.png)

![2-[3-(Benzenesulfonyl)-1,1,1-trifluoropropan-2-yl]-2-methyloxirane](/img/structure/B8644181.png)









